5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Triazoloquinazolines have been investigated for their cytotoxic and anticancer properties. For instance, derivatives of triazoloquinazoline demonstrated significant cytotoxicity against human cancer cell lines, such as HeLa cells, suggesting their potential as anticancer drugs. One study evaluated the cytotoxic/antiproliferative activity of a triazoloquinazoline derivative, noting its effectiveness in primary cytotoxic screening and suggesting its classification as a potential anticancer drug by the National Cancer Institute criteria due to its ability to induce morphological changes and necrosis in tumor cells (Ovádeková et al., 2005)[https://consensus.app/papers/cytotoxicity-detection-damage-ovádeková/6da2210b829e5967893b6cd982dfd535/?utm_source=chatgpt].
Antibacterial and Antifungal Activity
Another significant application of triazoloquinazoline derivatives is in the development of new antibacterial and antifungal agents. Research indicates that these compounds exhibit potent antibacterial activities against various Gram-positive and Gram-negative bacteria. A study highlighted the synthesis and in vitro antibacterial evaluation of novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]‐quinazoline derivatives of 5‐Thioxo‐1, 2, 4‐triazole, demonstrating some compounds' higher potency against bacteria compared to standard antibiotics (Nasr et al., 2003)[https://consensus.app/papers/synthesis-vitro-antibacterial-evaluation-novel-nasr/88816ef278be57ffaef49d2895d56d14/?utm_source=chatgpt].
Synthesis and Reactivity
The synthesis and chemical reactivity of triazoloquinazolines also constitute a significant area of research. Studies focus on developing new synthetic routes and characterizing the reactivity of these compounds towards various reagents, aiming to explore their potential applications further. For instance, the preparation of triazoloquinazolinium betaines and the exploration of molecular rearrangements in related compounds have been documented, providing insights into the chemical properties and potential applications of these molecules (Crabb et al., 1999)[https://consensus.app/papers/preparation-124triazoloquinazolinium-betaines-crabb/1c935d9dab3459469225974137d66323/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The primary targets of 5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activities . The inhibition of c-Met/VEGFR-2 kinases leads to a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Pharmacokinetics
In silico pharmacokinetic studies of similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been summarized , suggesting that these compounds may have suitable pharmacokinetic properties.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells . The compound’s intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-5-4-6-13(20)7-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOLOFEMQXPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.